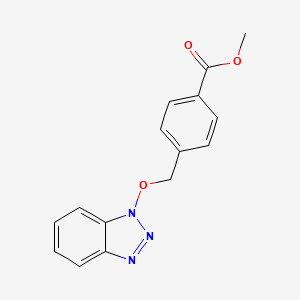

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate

Description

Properties

Molecular Formula |

C15H13N3O3 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

methyl 4-(benzotriazol-1-yloxymethyl)benzoate |

InChI |

InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 |

InChI Key |

YOGMGEYECKSKEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Biological Activity

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzotriazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 270.28 g/mol

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains and fungi. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Candida albicans | 64 μg/mL | |

| Pseudomonas aeruginosa | 32 μg/mL |

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrates selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human leukemia U937 cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM, suggesting potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.

- Disruption of Cell Membrane Integrity : It can compromise the integrity of microbial cell membranes, resulting in leakage of cellular contents.

- Induction of Apoptosis in Cancer Cells : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is characterized by the presence of a benzotriazole moiety, which enhances its stability and reactivity. The compound is typically represented by the following structure:

- Molecular Formula : C15H15N3O3

- CAS Number : 727707-51-9

The incorporation of the benzotriazole group provides significant UV absorption properties, making it valuable in applications requiring protection against ultraviolet light.

Applications in Materials Science

UV Stabilization

One of the primary applications of this compound is as a UV stabilizer in polymers. Its ability to absorb UV radiation helps prevent photodegradation, thereby extending the lifespan of materials such as plastics and coatings. This property is particularly beneficial in outdoor applications where materials are exposed to sunlight.

Case Study: Polymeric Coatings

Research has shown that incorporating this compound into polymeric coatings significantly enhances their resistance to UV-induced degradation. In a study evaluating various additives, this compound demonstrated superior performance in maintaining color stability and mechanical properties over extended periods under UV exposure .

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations. Its effectiveness against various bacterial strains suggests potential applications in developing topical antiseptics or preservatives for pharmaceutical products.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in drug formulations .

Corrosion Inhibition

Corrosion Resistance

this compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly aluminum and steel. Its mechanism involves forming a protective layer on metal surfaces, which prevents corrosive agents from penetrating.

Case Study: Aluminum Corrosion Prevention

A study focused on the application of this compound in acidic environments revealed that it significantly reduced corrosion rates of aluminum substrates. The compound's high inhibition efficiency was attributed to its ability to adsorb onto the metal surface, creating a barrier against corrosive species .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | UV Stabilizer for Polymers | Enhances durability and color stability |

| Pharmaceuticals | Antimicrobial Agent | Effective against common pathogens |

| Corrosion Inhibition | Protective Coating for Metals | Reduces corrosion rates in acidic environments |

Comparison with Similar Compounds

Benzotriazole-Containing Esters

Compounds in this category share the benzotriazole moiety linked to a benzoate ester but differ in substituents on the benzoyl or benzoate groups. Key examples include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and influence bioactivity. For instance, chloro-substituted derivatives exhibit enhanced pharmacological profiles compared to unsubstituted analogs .

- Synthesis : These compounds are typically synthesized via coupling reactions (e.g., peptide bond conditions for diazenyl derivatives ) or nucleophilic substitutions.

- Structural Features : Crystal structures reveal π–π interactions (3.8–3.9 Å) and hydrogen bonding, critical for molecular packing and stability .

Quinoline-Piperazine Benzoate Derivatives

A distinct class of methyl benzoates incorporates quinoline and piperazine moieties, as reported in . These compounds are designed for diverse biological applications:

Key Observations :

Heterocyclic Benzoate Derivatives

Compounds with pyrazole, pyridazine, or isoxazole heterocycles demonstrate versatility as pharmaceutical intermediates:

Key Observations :

Propenyl and Amino-Substituted Benzoates

These derivatives highlight structural flexibility for tailored applications:

Key Observations :

Preparation Methods

Esterification with Methyl 4-(Hydroxymethyl)Benzoate

The second step involves coupling benzotriazolylmethanol with methyl 4-(hydroxymethyl)benzoate. Two primary methods are documented:

Mitsunobu Reaction

The Mitsunobu reaction enables efficient etherification under mild conditions:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0°C to room temperature.

Procedure

-

Dissolve benzotriazolylmethanol (1 eq) and methyl 4-(hydroxymethyl)benzoate (1 eq) in THF.

-

Add PPh₃ (1.2 eq) and DEAD (1.2 eq) dropwise under nitrogen.

-

Stir for 12–24 hours at room temperature.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages : High regioselectivity and yield (~80–90%).

Limitations : Cost of reagents and sensitivity to moisture.

Nucleophilic Substitution

A cheaper alternative employs activation of the hydroxyl group as a leaving group:

-

Activating Agent : Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl).

-

Base : Triethylamine (Et₃N) or pyridine.

Procedure

-

Convert methyl 4-(hydroxymethyl)benzoate to its tosylate using TsCl (1.1 eq) and Et₃N in DCM.

-

React with benzotriazolylmethanol (1 eq) in DMF at 60°C for 6 hours.

Optimization and Scalability Considerations

Solvent Selection

Catalytic Additives

Purification Techniques

-

Column chromatography remains the gold standard for small-scale synthesis.

-

Recrystallization from ethanol/water mixtures is preferred for industrial-scale production.

Analytical Characterization

Post-synthesis characterization ensures product integrity:

Industrial-Scale Adaptations

Patents describe continuous-flow reactors for large-scale production:

-

Microreactors reduce reaction time from 24 hours to <2 hours.

-

In-line purification systems integrate scavenger resins to remove excess reagents.

Emerging Methodologies

Recent advances focus on sustainability:

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(benzotriazol-1-yloxymethyl)benzoate?

A multi-step synthesis is typically required, involving:

- Step 1 : Formation of the benzotriazole-oxymethyl intermediate via nucleophilic substitution between benzotriazole and a chloromethyl precursor.

- Step 2 : Esterification or coupling with a benzoate derivative under reflux conditions, using catalysts like acetic acid (as in ) or coupling agents (e.g., DCC/DMAP).

- Purification : Recrystallization from solvents such as ethyl acetate or methanol (common in analogous syntheses; see ).

- Validation : Confirm purity via melting point analysis, NMR, and HRMS (as demonstrated in ).

Q. What safety protocols are critical for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for all procedures .

- Storage : Store in airtight containers in a cool (<25°C), dark, and well-ventilated area to prevent degradation .

- Exposure Control : Implement hand-wash stations and eye-wash facilities near work areas. Avoid inhalation and skin contact due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards; ).

Q. How can I verify the structural integrity of this compound post-synthesis?

- Spectroscopic Analysis :

- 1H/13C NMR : Compare peak assignments with predicted chemical shifts (e.g., benzotriazole protons at δ 7.5–8.5 ppm; ester carbonyl at ~168 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.4000 for C18H15N3O4S; ).

- Elemental Analysis : Validate empirical formula matches theoretical values (e.g., %C, %H, %N).

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s X-ray structure?

- Data Collection : Use high-resolution diffraction data (e.g., synchrotron sources) to minimize errors.

- Refinement with SHELX : Iteratively refine atomic coordinates, displacement parameters, and occupancy using SHELXL (). For twinned crystals, employ the TWIN/BASF commands in SHELX.

- Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) with ORTEP-3 () and the WinGX suite ().

Q. What strategies address discrepancies between experimental and theoretical spectroscopic data?

- Dynamic Effects : Account for tautomerism (e.g., benzotriazole’s 1H/2H tautomeric forms) using variable-temperature NMR.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ADF software).

- Crystallographic Cross-Validation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries (see for analogous structural analyses).

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling steps, as they enhance nucleophilicity of intermediates ().

- Catalyst Optimization : Evaluate Pd-based catalysts for cross-coupling steps or acidic/basic conditions for esterification ().

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify byproducts.

Q. What experimental approaches assess the hydrolytic stability of the benzotriazole-oxymethyl linkage?

- pH-Dependent Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage ().

- Mechanistic Probes : Use isotopic labeling (e.g., D2O) in NMR to track hydrolysis pathways.

Q. How can recrystallization conditions be tailored to obtain high-purity single crystals for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.